REACTION_CXSMILES
|
N(S([O-])(=O)=O)(S([O-])(=O)=O)[O].[K+].[K+].P([O-])([O-])([O-])=[O:14].[Na+].[Na+].[Na+].[CH3:21][C:22]1[CH:23]=[CH:24][CH:25]=[C:26]2[C:30]=1[NH:29][CH2:28][CH2:27]2>CC(C)=O.C(OCC)(=O)C>[CH3:21][C:22]1[CH:23]=[C:24]([OH:14])[CH:25]=[C:26]2[C:30]=1[NH:29][CH:28]=[CH:27]2 |f:0.1.2,3.4.5.6,^1:9|
|
Name
|
|
Quantity
|
46.1 g
|
Type
|
reactant
|
Smiles
|
N([O])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=C2CCNC12
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added to the reaction in one portion at room temperature
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was then extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was absorbed onto silica
|
Type
|
CUSTOM
|
Details
|
purified by silica gel flash chromatography (0-50% ethyl acetate in heptanes)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=C2C=CNC12)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |